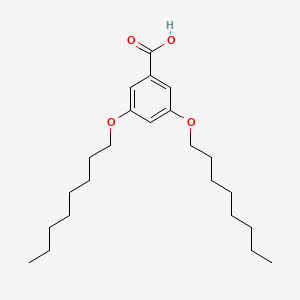

3,5-Bis(octyloxy)benzoic acid

Description

Significance of Alkoxy-Substituted Benzoic Acids in Materials Science

Alkoxy-substituted benzoic acids represent a significant class of organic molecules that have garnered substantial interest in materials science, primarily due to their capacity for self-assembly into ordered structures. These molecules are characterized by a rigid benzoic acid core and one or more flexible alkoxy chains. This combination of a rigid, polar head group (the carboxylic acid) and flexible, nonpolar tails (the alkoxy chains) makes them amphiphilic and drives their organization into complex supramolecular structures.

The self-assembly of these molecules leads to the formation of liquid crystals, which are states of matter that exhibit properties between those of conventional liquids and solid crystals. nih.govrsc.org Specifically, alkoxy-substituted benzoic acids often form calamitic (rod-like) liquid crystals. nih.govpsu.edu The resulting materials possess unique optical and electronic properties, making them suitable for applications in display technologies and as components in advanced composite materials. nih.govpan.pl The ability to form supramolecular hydrogen-bonded interactions is a cornerstone of their mesomorphic (liquid crystalline) behavior. nih.gov

Overview of 3,5-Bis(octyloxy)benzoic Acid as a Mesogenic Building Block

This compound is a prime example of an alkoxy-substituted benzoic acid that serves as a fundamental building block, or mesogen, for creating liquid crystalline materials. nahrainuniv.edu.iq Its molecular structure consists of a central benzene (B151609) ring functionalized with a carboxylic acid group and two octyloxy chains at the 3 and 5 positions. nih.gov This specific arrangement of two long, flexible alkyl chains attached to the aromatic core is often referred to as a "swallow-tailed" mesogen.

The defining characteristic of this compound is its ability to self-assemble into supramolecular structures, a process governed by the interplay of hydrogen bonding and van der Waals forces. The carboxylic acid groups on two separate molecules interact to form a stable hydrogen-bonded dimer. These dimeric units then organize further, driven by the interactions between the long octyloxy chains, leading to the formation of liquid crystal phases. nih.govresearchgate.net The presence of these long alkyl chains is crucial for its phase behavior and enhances its solubility in organic solvents. evitachem.com

The self-assembly of molecules like this compound can result in various mesophases, such as nematic and smectic phases, each with a different degree of molecular order. rsc.orgresearchgate.net These phases are characterized by the anisotropic arrangement of the molecules, which gives the material direction-dependent properties, a hallmark of liquid crystals. psu.edu Research has shown that even minor changes to the alkyl chain length can significantly alter the self-assembly behavior and the stability of the resulting structures. For example, derivatives with shorter chains (C6 or C7) may form simple micelles, whereas the C8 chains of this compound are sufficient to stabilize more complex lamellar or vesicular structures known as dendrimersomes. nih.gov

Below is a table detailing some of the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C23H38O4 nih.gov |

| Molecular Weight | 378.55 g/mol nih.govcymitquimica.com |

| Appearance | White solid nih.gov |

| CAS Number | 87963-85-7 nih.gov |

Historical Context of Supramolecular Architectures Incorporating Benzoic Acid Derivatives

The study of supramolecular architectures built from benzoic acid derivatives is deeply rooted in the history of crystal engineering and supramolecular chemistry. The foundational concept dates back to early observations of molecular association through non-covalent interactions. A pivotal moment in this field was the recognition of the hydrogen-bonded carboxylic acid dimer as a highly predictable and robust supramolecular synthon—a structural unit in supramolecular chemistry that can be formed and/or assembled by known or conceivable synthetic operations. conicet.gov.ar

Pioneering work by researchers like G. R. Desiraju and others systematically explored how these synthons could be used to design and construct crystalline solids with desired architectures. dntb.gov.ua Benzoic acid itself was a model system, demonstrating a strong tendency to form head-to-head dimers via O-H···O hydrogen bonds. conicet.gov.ar This reliable interaction became a cornerstone for building more complex, multi-component systems, or cocrystals. acs.orgresearchgate.net

In the latter half of the 20th century, the focus expanded to include functionalized benzoic acids, such as those with alkoxy groups. Gray and colleagues were among the first to demonstrate that hydrogen bonding could be a key interaction in forming liquid crystals. nih.gov This discovery opened the door for the rational design of thermotropic liquid crystals based on benzoic acid derivatives. psu.edu Researchers began to understand that by modifying the peripheral parts of the molecule, such as adding flexible alkyl or alkoxy chains, they could systematically control the mesomorphic properties of the resulting materials. researchgate.netsemanticscholar.org The construction of metal-involved supramolecular architectures also became a significant area of interest, further broadening the scope of materials that could be designed from benzoic acid building blocks. acs.org

Scope and Interdisciplinary Relevance in Contemporary Research

The relevance of this compound and related alkoxy-substituted benzoic acids extends across multiple scientific disciplines, including materials science, nanotechnology, and organic electronics. Their capacity for controlled self-assembly makes them valuable components in the bottom-up fabrication of functional nanostructures.

In materials science , these compounds are primarily investigated for their liquid crystal properties. pan.pl The ability to form various mesophases (e.g., nematic, smectic, columnar) through hydrogen bonding and other non-covalent interactions is central to their application in display technologies and as smart materials that respond to external stimuli like temperature. nih.govfrontiersin.org

In nanotechnology , amphiphilic molecules like this compound are used to create highly organized nanoscale objects. For instance, they can be incorporated into Janus dendrimers to form monodisperse unilamellar vesicles known as dendrimersomes. nih.gov These structures have potential applications in drug delivery and as templates for nanomaterial synthesis. The synthesis of neoglycolipids for liposomal delivery systems has also utilized this compound as a key intermediate, highlighting its role in bionanotechnology. nih.gov

In the field of organic electronics , the ordered, self-assembled structures of alkoxybenzoic acids are being explored for their potential in creating organic semiconductors and charge-transporting materials. The π-conjugated systems of the aromatic cores, when organized into columnar or layered structures, can facilitate the movement of charge carriers. This has led to their investigation as components in organic photovoltaics and other electronic devices. semi.ac.cn The ability to form supramolecular polymers with tunable mechanical properties further expands their utility in advanced functional materials. rsc.org

Properties

IUPAC Name |

3,5-dioctoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTPNZPXBSQFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607226 | |

| Record name | 3,5-Bis(octyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87963-85-7 | |

| Record name | 3,5-Bis(octyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Bis Octyloxy Benzoic Acid and Its Derivatives

Strategic Retrosynthetic Approaches to the Core Structure

A common retrosynthetic analysis of 3,5-bis(octyloxy)benzoic acid identifies 3,5-dihydroxybenzoic acid and an appropriate octylating agent as the key starting materials. ox.ac.uk This approach is favored due to the commercial availability and relative low cost of 3,5-dihydroxybenzoic acid. The core synthetic transformation involves a double Williamson ether synthesis to introduce the two octyloxy chains.

Alternatively, the synthesis can commence from benzoic acid, which is first sulfonated to yield 3,5-disulfobenzoic acid. orgsyn.org Subsequent alkaline fusion of the disulfonic acid derivative produces 3,5-dihydroxybenzoic acid. orgsyn.org This multi-step process, while effective, is often less direct than starting from the dihydroxybenzoic acid precursor.

Alkylation Strategies for Octyloxy Substituents

The introduction of the octyloxy groups is a critical step in the synthesis of the target compound. This is typically achieved through the alkylation of a dihydroxybenzoic acid precursor.

Alkylation of Dihydroxybenzoic Acid Precursors

The most prevalent method for synthesizing this compound involves the direct alkylation of a methyl or ethyl ester of 3,5-dihydroxybenzoic acid with an octyl halide, such as 1-bromooctane (B94149). nih.govmdpi.com This reaction is a classic example of the Williamson ether synthesis. masterorganicchemistry.com The ester form of the dihydroxybenzoic acid is used to protect the carboxylic acid functionality during the alkylation step.

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972) in the presence of a base. ox.ac.uknih.govmdpi.com The base, commonly potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of the octyl halide. nih.govmdpi.com

Optimization of Reaction Conditions for Octyloxy Group Introduction

The efficiency of the alkylation reaction is highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the yield of the desired bis(octyloxy)benzoate ester.

Key factors influencing the reaction include the choice of base, solvent, temperature, and reaction time. Potassium carbonate is a widely used base due to its effectiveness and moderate strength. nih.govmdpi.com The use of a stronger base like sodium hydride (NaH) is also possible. masterorganicchemistry.com The choice of solvent is crucial; polar aprotic solvents such as DMF or acetone are preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. ox.ac.uknih.govmdpi.commasterorganicchemistry.com

Reaction temperatures are typically elevated, often ranging from 70°C to 90°C, to increase the reaction rate. nih.govmdpi.comrsc.org The reaction time can vary from a few hours to over 24 hours to ensure complete dialkylation. nih.govmdpi.com In some procedures, a catalyst such as potassium iodide (KI) is added to facilitate the reaction by in situ conversion of the alkyl bromide to the more reactive alkyl iodide. mdpi.comrsc.org

Table 1: Optimized Conditions for the Alkylation of Methyl 3,5-Dihydroxybenzoate

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromooctane | K₂CO₃ | DMF | 80 | 15 | Not specified | nih.gov |

| 1-Bromooctane | K₂CO₃ | Acetone | Not specified | Not specified | Not specified | ox.ac.uk |

| 1-Bromoalkanes | K₂CO₃ / KI | DMF | 90 | 24 | 51 | mdpi.com |

| 1-Bromooctane | K₂CO₃ / KI | DMF | 80 | 24 | Not specified | rsc.org |

Carboxylic Acid Functional Group Introduction and Derivatization

Once the octyloxy side chains are in place, the final step is typically the deprotection of the carboxylic acid or its further derivatization into other functional groups like esters.

Hydrolysis Pathways for Ester Precursors

The hydrolysis of the methyl or ethyl ester precursor to yield the final this compound is a standard procedure. This is generally achieved through saponification, which involves treating the ester with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a mixture of water and an alcohol like ethanol. mdpi.comacs.org The reaction mixture is typically refluxed for several hours to ensure complete hydrolysis. mdpi.comacs.org

Following the hydrolysis, the reaction mixture is cooled and acidified, usually with hydrochloric acid (HCl), to a pH below 2. acs.org This protonates the carboxylate salt, leading to the precipitation of the free this compound, which can then be isolated by filtration. mdpi.comacs.org

Table 2: Conditions for the Hydrolysis of Methyl 3,5-Bis(octyloxy)benzoate

| Base | Solvent | Temperature (°C) | Time (h) | Outcome | Reference |

| KOH | Ethanol/Water | Reflux | 4 | Quantitative yield of this compound | mdpi.com |

| KOH | Ethanol | 100 | 2 | Quantitative yield of 3,5-bis(alkyloxy)benzoic acids | acs.org |

| NaOH | Ethanol | Reflux | 12 | Formation of the sodium salt of 3,4-bis-octyloxy-benzoic acid | rsc.org |

Esterification Reactions for Functionalization

The carboxylic acid group of this compound can be readily converted into a variety of esters for further functionalization. nih.govrsc.orgpsu.edu A common method for esterification is the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent and a catalyst.

One widely used coupling agent is N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with a catalyst such as 4-(dimethylamino)pyridinium (B8497252) 4-toluenesulfonate (DPTS). nih.gov This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov Another approach involves converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgrsc.org The resulting acid chloride can then be reacted with an alcohol to form the desired ester. rsc.orgrsc.org

Synthesis of Constitutional Isomers and Homologous Series

The synthesis of this compound and its related structures typically involves multi-step chemical reactions, starting from simpler, commercially available precursors. Methodologies have been developed for creating homologous series, where the length of the alkoxy chain is varied, and for constitutional isomers, which possess the same molecular formula but different atomic connectivity.

A common and effective route to a homologous series of 3,5-bis(alkyloxy)benzoic acids begins with methyl 3,5-dihydroxybenzoate. nih.gov This process involves two main steps:

Williamson Ether Synthesis: The precursor, methyl 3,5-dihydroxybenzoate, is reacted with a corresponding 1-bromoalkane (such as 1-bromooctane for the target compound) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as potassium iodide (KI) in a solvent like dimethylformamide (DMF). nih.gov This reaction, heated for an extended period, yields the methyl 3,5-bis(alkyloxy)benzoate intermediate. nih.gov

Saponification (Hydrolysis): The resulting methyl ester is then hydrolyzed using a strong base like potassium hydroxide (KOH) in an ethanol/water mixture. nih.gov The reaction is typically refluxed for several hours, followed by acidification with a strong acid (e.g., HCl) to a pH of 1, which precipitates the final 3,5-bis(alkyloxy)benzoic acid product. nih.gov

This two-step procedure has been successfully applied to synthesize a homologous series with varying alkyl chain lengths, as detailed in the table below. nih.gov

Table 1: Synthesis of 3,5-Bis(alkyloxy)benzoic Acid Homologues

| Homologue (Alkyl Chain) | Intermediate (Methyl Ester) Yield | Final Acid Yield (from ester) |

|---|---|---|

| Octyl (C8) | 51% | 87% |

| Decyl (C10) | 75% | 90% |

| Dodecyl (C12) | 78% | - |

| Tetradecyl (C14) | - | 69% |

| Hexadecyl (C16) | 73% | 97% |

Data sourced from nih.gov

The synthesis of constitutional isomers requires different starting materials or reaction pathways. For example, the synthesis of 4,4'-Dioctyloxy-3,3'-methanediyldibenzoic acid, an isomer of the target compound, was achieved starting from 4,4'-dihydroxy-3,3'-methanediyldibenzoic acid dimethyl ester. acs.org This precursor was reacted with 1-iodooctane (B127717) in the presence of potassium carbonate in DMSO. acs.org The resulting diester was then hydrolyzed with sodium hydroxide in an acetone/water solution to yield the final di-acid product. acs.org Other related isomers, such as the homologous series of p-n-alkoxybenzoic acids, can be synthesized by the alkylation of p-hydroxybenzoic acid with various alkyl bromides. nepjol.info

Comparative Analysis of Synthetic Efficiency and Yields

Method A , as described previously, utilizes K₂CO₃ and KI in DMF at 90 °C. nih.gov This method produced methyl 3,5-bis(octyloxy)benzoate with a 51% yield. nih.gov

Method B , an alternative procedure, employs 1-bromooctane, potassium carbonate, and the phase-transfer catalyst 18-crown-6 (B118740) in acetone. ox.ac.uk While a specific yield for the octyloxy derivative was not provided in the context of a direct comparison, this method represents a common alternative for Williamson ether synthesis.

The subsequent hydrolysis step is generally high-yielding. For instance, the conversion of methyl 3,5-bis(octyloxy)benzoate to the final acid product proceeds with an 87% yield. nih.gov For the decyloxy homologue, the yield for this step was even higher at 90%. nih.gov

Table 2: Comparative Synthesis of Methyl 3,5-bis(octyloxy)benzoate

| Method | Reagents | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Method A | 1-bromooctane, K₂CO₃, KI | DMF | 90 °C, 24 h | 51% | nih.gov |

| Method B | 1-bromooctane, K₂CO₃, 18-crown-6 | Acetone | - | - | ox.ac.uk |

Mechanochemical Synthesis Approaches

Mechanochemistry has emerged as a sustainable and powerful alternative to conventional solution-based synthetic methods. nih.govethernet.edu.et These techniques, which use mechanical energy from grinding, milling, or shearing to drive chemical reactions, offer significant advantages, including the reduction or elimination of harmful solvents, shorter reaction times, and simplified operational setups. nih.govbeilstein-journals.org

While a specific mechanochemical synthesis for this compound has not been detailed in the reviewed literature, the approach has been successfully applied to its constitutional isomers and related compounds, demonstrating its feasibility. For example, hydrogen-bonded liquid crystalline structures have been prepared via mechanochemistry using a ball mill. researchgate.net In one study, a 1:1 molar ratio of 4-(octyloxy)benzoic acid (a constitutional isomer of the target compound) and various 4-alkylbenzoic acids were mixed in a ball-mill system to form new liquid crystals. researchgate.net

Supramolecular Architectures and Self Assembly of 3,5 Bis Octyloxy Benzoic Acid Systems

Intermolecular Hydrogen Bonding Interactions in Directed Assembly

Role of Carboxyl and Alkoxy Groups in Hydrogen Bond Formation

The primary driver for hydrogen bonding in 3,5-bis(octyloxy)benzoic acid systems is the carboxylic acid group (-COOH). This functional group can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual nature allows for the formation of strong and directional hydrogen bonds, often leading to the creation of dimers where two benzoic acid molecules are linked together. researchgate.net

Dendron and Dendrimer Scaffolding and Conjugation

The unique chemical structure of this compound makes it an ideal building block, or dendron, for the construction of larger, more complex macromolecular structures known as dendrimers. acs.org Its ability to be incorporated into these branched, tree-like molecules has led to significant advancements in materials science and nanotechnology.

Incorporation into Amphiphilic Janus Dendrimers

This compound has been successfully used in the synthesis of amphiphilic Janus dendrimers. acs.orgresearchgate.net These are special types of dendrimers with two distinct faces, one hydrophilic (water-loving) and one hydrophobic (water-fearing). lookchem.com In these structures, the hydrophobic part is often constructed from dendrons like this compound, with its long alkyl chains providing the necessary water-repelling character. acs.org

The synthesis of these Janus dendrimers often involves a modular approach, where pre-synthesized dendritic fragments are coupled together. acs.orgresearchgate.net For instance, a hydrophilic dendron can be chemically linked to a hydrophobic dendron based on this compound. acs.org These amphiphilic macromolecules can self-assemble in water to form stable, vesicle-like structures called dendrimersomes, which have potential applications in drug delivery and as mimics of biological membranes. acs.orgresearchgate.net

A general procedure for the esterification to form Janus dendrimers involves mixing the constituent dendrons with coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridinium (B8497252) 4-toluenesulfonate (DPTS) in a solvent like dichloromethane (B109758) (DCM). acs.org

| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Product | Reference |

| Hydrophilic Dendron (e.g., Compound 6) | This compound | DCC, DPTS | DCM | Amphiphilic Janus Dendrimer | acs.org |

Design and Synthesis of Dendron-Jacketed Block Copolymers

Another important application of this compound is in the creation of dendron-jacketed block copolymers (DJBCPs). researchgate.net In these materials, dendrons are attached to one block of a block copolymer, a polymer chain made of two or more distinct sections. This "jacketing" of the polymer chain with bulky dendrons can dramatically alter the self-assembly behavior of the copolymer.

Specifically, dendrons based on benzoic acid derivatives can be attached to a polymer block like poly(4-vinylpyridine) (P4VP) through hydrogen bonding between the carboxylic acid of the dendron and the nitrogen atom of the pyridine (B92270) ring. researchgate.netnsrrc.org.tw This creates a supramolecular block copolymer where the properties can be tuned by changing the dendron. The self-assembly of these DJBCPs can lead to the formation of highly ordered nanostructures, such as cylindrical or helical arrays, which are of interest for applications in nanotechnology and materials templating. researchgate.netnsrrc.org.tw

Modular Synthesis of Glycodendrimers Utilizing this compound

This compound also plays a role in the modular synthesis of glycodendrimers, which are dendrimers decorated with sugar molecules on their surface. acs.org These structures are of great interest in biology and medicine due to their ability to interact with specific biological targets.

In a modular approach, this compound can be used to form the hydrophobic core of the dendrimer, which is then coupled to a hydrophilic, sugar-containing dendron. acs.org This synthetic strategy allows for the creation of a library of glycodendrimers with different properties by simply varying the building blocks. acs.org These glycodendrimers have been shown to self-assemble into vesicles and can bind to various biologically relevant proteins, highlighting their potential for biomedical applications. acs.org

Hierarchical Self-Assembly into Ordered Nanostructures

The self-assembly of this compound and its derivatives is a hierarchical process, where individual molecules first form primary aggregates that subsequently organize into larger, more complex nanostructures. The balance between the hydrophilic carboxylic acid head and the hydrophobic octyloxy tails dictates the geometry of these assemblies.

Formation of Vesicular Architectures (e.g., Dendrimersomes)

One of the most significant applications of this compound in supramolecular chemistry is its use as a building block for amphiphilic Janus dendrimers. These dendrimers, which have a precisely defined molecular structure, can self-assemble in aqueous solutions to form vesicles known as dendrimersomes. These are typically unilamellar (single-layered) vesicles with a size and polydispersity that can be predicted from the molecular structure of the constituent Janus dendrimer.

In the construction of these Janus dendrimers, this compound serves as a key hydrophobic component. It is attached to a hydrophilic dendritic structure, creating an amphiphilic molecule with a specific geometry that favors the formation of a bilayer membrane. This membrane then closes upon itself to form a vesicle. The process of forming monodisperse dendrimersomes often involves the injection of a solution of the Janus dendrimer into water or a buffer solution.

Research has shown that the length of the alkyl chains on the benzoic acid moiety is critical. Janus dendrimers incorporating this compound (designated as 3,5-C8) have been successfully used to create stable dendrimersomes. The dimensions of these assemblies are suitable for various applications, including as mimics for biological membranes and for encapsulation and delivery purposes.

Table 1: Size and Polydispersity of Assemblies from Janus Dendrimers This table presents data on the size and polydispersity index (PDI) of self-assembled structures formed from various mannosylated neoglycolipids, which incorporate dialkoxybenzoic acid derivatives with different chain lengths.

Micellar and Other Aggregate Structures

While the C8 alkyl chains of this compound promote the formation of bilayer vesicles in the context of Janus dendrimers, modifications to the alkyl chain length can lead to different aggregate structures. Studies on related Janus dendrimers with shorter alkyl chains, such as those derived from 3,5-bis(hexyloxy)benzoic acid (C6) and 3,5-bis(heptyloxy)benzoic acid (C7), have shown a preference for forming micellar structures rather than lamellar vesicles. researchgate.net

This is because the shorter hydrophobic chains are not sufficiently long to stabilize a bilayer membrane structure. Instead, the molecules aggregate into spherical or ellipsoidal micelles, where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment. This demonstrates that a subtle change in the molecular structure of the amphiphile can lead to a significant change in the resulting supramolecular architecture.

Helical Nanostructures and Twisting Power Induction

The formation of helical or chiral nanostructures from achiral building blocks is a fascinating aspect of supramolecular chemistry. While this compound itself is achiral, its incorporation into more complex systems can influence the emergence of chirality at the supramolecular level.

For instance, research on dendron-jacketed block copolymers has utilized dendrons based on benzoic acid isomers to control helical structures. In one study, a symmetric dendron (sD) based on 3,5-bis(4-octyloxybenzyloxy)benzoic acid was compared to an asymmetric dendron (aD) based on the 3,4-isomer. acs.org When these dendrons were attached to a polymer backbone, the asymmetric dendron was found to be much more effective at inducing a helical twist in the polymer structure. acs.org The symmetric nature of the 3,5-disubstituted dendron did not provide the necessary structural bias to induce a preferred helical handedness in the self-assembled structure. acs.org This highlights the critical role of molecular geometry in the transfer of chirality and the induction of twisting power in supramolecular systems.

Influence of Molecular Architecture and Positional Isomerism on Self-Assembly

The precise arrangement of functional groups on the aromatic core of amphiphilic molecules, known as positional isomerism, has a profound impact on their self-assembly behavior. The case of dialkoxybenzoic acids is a clear example of this principle.

Table 2: Comparison of Symmetric and Asymmetric Dendrons in Helical Structure Formation This table summarizes the effect of positional isomerism on the self-assembly of dendron-jacketed block copolymers.

Dynamic Aspects of Supramolecular Polymerization and Stereomutation

Supramolecular polymers are unique in that they are held together by non-covalent bonds, which are reversible. This endows the resulting materials with dynamic properties, allowing them to adapt and respond to external stimuli. The self-assembly process itself can be under either kinetic or thermodynamic control, leading to different and sometimes competing structures.

While specific studies on the dynamic supramolecular polymerization and stereomutation of this compound itself are limited, research on other complex aromatic amphiphiles provides insight into these phenomena. Stereomutation, for example, refers to a change in the chirality of a supramolecular assembly. In some systems, the handedness of a helical supramolecular polymer can be inverted by changing the solvent or temperature. acs.orgnih.gov This is often due to a subtle shift in the balance of non-covalent interactions that stabilize one helical form over the other. For instance, a solvent-controlled stereomutation has been observed in helical supramolecular polymers of N-annulated perylene (B46583) bisimides, where different conformations (eclipsed or staggered) are favored in different solvents, leading to linear or helical assemblies of varying stability. acs.orgnih.gov

These dynamic aspects are a key feature of supramolecular chemistry. The principles of reversible bonding and stimuli-responsive structural changes seen in other systems are likely applicable to assemblies of this compound, suggesting a rich area for future investigation into the dynamic and adaptive nature of its supramolecular architectures.

Liquid Crystalline Behavior and Mesophase Phenomena Induced by 3,5 Bis Octyloxy Benzoic Acid

Mesophase Classification and Identification in Self-Assembled Systems

The mesomorphic behavior of 3,5-bis(octyloxy)benzoic acid is profoundly influenced by its molecular geometry. Unlike its 4-alkoxy or 3,4-dialkoxy counterparts which readily form classic calamitic phases, derivatives based on the 3,5-dialkoxybenzoic acid core have been shown to favor the formation of columnar mesophases. researchgate.net This tendency is attributed to the "forked" or bent-core nature of the 3,5-substitution pattern, which promotes the stacking of molecules into columns. One study on triphenylene (B110318) esters derived from 3,5-dialkoxybenzoic acids reported the formation of a highly ordered columnar mesophase, with a notable absence of a nematic phase. tandfonline.comresearchgate.net

A nematic (N) phase, characterized by long-range orientational order of molecules but no positional order, can be induced in systems containing this compound. This phenomenon is particularly evident in hydrogen-bonded liquid crystals (HBLCs). For instance, studies on complexes formed between non-mesogenic azopyridines and various 4-alkoxybenzoic acids have demonstrated the induction of a broad nematic phase, alongside a smectic C phase, even though the acid components themselves show limited or no nematic character. rsc.org The formation of a new, larger supramolecular entity through hydrogen bonding alters the aspect ratio and intermolecular forces, creating conditions favorable for nematic ordering. The characteristic textures of a nematic phase, such as the Schlieren texture, are observable using polarized optical microscopy (POM). rsc.org

Smectic phases, which possess both orientational order and some degree of positional order in the form of layers, are also prominently featured in self-assembled systems involving alkoxybenzoic acids. The smectic A (SmA) phase consists of layers in which molecules are aligned perpendicular to the layer planes, while in the smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.

The formation of these phases is often driven by the specific interactions within the hydrogen-bonded complex. For example, HBLC complexes between 4-(4′-octyloxy benzylidene)-cyano aniline (B41778) and 4-n-alkylbenzoic acids resulted in mixtures with an induced smectic A phase. frontiersin.org Similarly, equimolar mixtures of mesogenic 4-(octyloxy)benzoic acid (8OBA) with non-mesogenic aminobenzoic acids have been shown to produce systems exhibiting SmA and SmC phases. researchgate.net The stability and type of smectic phase are highly dependent on factors like the length of the flexible alkoxy chains, which enhance van der Waals interactions and promote the necessary micro-segregation for layer formation. frontiersin.org

The induction of chirality in a liquid crystalline phase by an achiral molecule is a fascinating phenomenon. It has been reported that achiral systems, such as those involving 4-(octyloxy)benzoic acid, can form chiral structures when subjected to specific boundary conditions, like confinement in small droplets. inoe.ro In such cases, the deformation imposed by the confinement can lower the system's symmetry, leading to a spontaneously twisted, chiral structure. inoe.ro However, the use of this compound specifically as a component to induce chiral mesophases in self-assembled systems is not widely documented in the scientific literature. The generation of chiral phases typically relies on the introduction of a chiral center into one of the component molecules. researchgate.netnih.gov

Structure-Property Relationships Governing Mesophase Stability and Range

The stability, type, and temperature range of a liquid crystalline phase are not arbitrary but are governed by precise structure-property relationships. The molecular architecture, including the length of flexible chains and the nature and position of substituents, plays a definitive role.

In many homologous series of liquid crystals, longer alkyl or alkoxy chains favor the formation of smectic phases over nematic phases. rsc.org Furthermore, the clearing temperature (the transition from the mesophase to the isotropic liquid) often increases with chain length, expanding the thermal range of the mesophase. rsc.orgfrontiersin.org For example, in a study of HBLCs between a cyano-functionalized molecule and a series of 4-alkoxybenzoic acids, the complex with a shorter C6 chain (I/A6) exhibited both SmA and nematic phases. As the chain length was increased to C8, C10, and C12, the nematic phase was suppressed entirely, and only a monomorphic SmA phase was observed. frontiersin.org This demonstrates the powerful influence of chain length on phase stability.

| Complex | Acid Chain Length (n) | Phase Transitions on Heating (°C) | Mesophase(s) | Mesophase Range (°C) |

|---|---|---|---|---|

| I/A6 | 6 | Cr 59.3 SmA 115.8 N 130.5 I | SmA, N | 71.2 |

| I/A8 | 8 | Cr 76.5 SmA 131.5 I | SmA | 55.0 |

| I/A10 | 10 | Cr 82.3 SmA 127.9 I | SmA | 45.6 |

| I/A12 | 12 | Cr 88.1 SmA 130.4 I | SmA | 42.3 |

| I/A16 | 16 | Cr 91.2 SmC 100.0 SmA 126.5 I | SmC, SmA | 35.3 |

Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic Liquid

The position of substituents on the aromatic core has a profound effect on molecular shape and, consequently, on the type of mesophase formed. The distinction between dialkoxybenzoic acid isomers is a clear example. While 3,4-dialkoxybenzoic acid derivatives can exhibit both columnar and lamellar (smectic) phases, the 3,5-derivatives, including this compound, exclusively show a hexagonal columnar mesophase. researchgate.net This highlights how moving a single alkoxy group from the 4- to the 5-position fundamentally alters the self-assembly from favoring layered structures to favoring columnar ones.

Role of Aromatic Core Rigidity in Mesophase Formation

The formation of liquid crystalline phases, or mesophases, is fundamentally linked to the molecular architecture of the constituent compounds. A key feature for many thermotropic liquid crystals is the presence of a rigid core unit, which is often composed of aromatic rings. In molecules like this compound, the benzene (B151609) ring provides the necessary rigidity. This rigid, π-conjugated aromatic unit, combined with flexible peripheral chains (the octyloxy groups), is a classic design for molecules that self-assemble into ordered yet fluid mesomorphic phases. researchgate.net

The rigidity of the aromatic core promotes anisotropic interactions between molecules, forcing them to align along a common direction, a hallmark of the nematic phase, or to organize into layers, characteristic of smectic phases. researchgate.net The specific type of mesophase that forms is a result of a delicate balance between the attractive forces of the rigid cores and the steric hindrance and volume requirements of the flexible chains. Polycatenar molecules, which have multiple flexible chains attached to a rigid core, can exhibit a rich variety of mesophases, transitioning from lamellar (layered) to columnar structures as the number and length of the aliphatic chains increase. researchgate.net The planarity and linearity of the aromatic core are thus crucial in dictating the packing efficiency and the resulting liquid crystalline behavior.

Hydrogen-Bonded Liquid Crystal Complexes

Supramolecular chemistry offers a powerful route to designing novel liquid crystals by utilizing non-covalent interactions, such as hydrogen bonding. tandfonline.com Benzoic acid derivatives, including this compound, are excellent building blocks for these systems due to the ability of their carboxylic acid group to act as a hydrogen-bond donor. By combining a hydrogen-bond donor with a complementary acceptor molecule, it is possible to create supramolecular complexes, or mesogens, that exhibit liquid crystalline properties, even if the individual components are not mesogenic themselves. tandfonline.comacs.orguoh.edu.iq

The formation of a hydrogen-bonded liquid crystal (HBLC) complex is typically achieved by mixing a hydrogen-bond donor, such as an alkoxybenzoic acid, with a hydrogen-bond acceptor, like a pyridine (B92270) derivative or another suitable molecule. acs.orgnih.gov The primary interaction is the hydrogen bond formed between the acidic proton of the carboxylic acid and a lone pair of electrons on an electronegative atom (e.g., nitrogen) of the acceptor molecule.

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, provide definitive evidence for the formation of these hydrogen bonds. Key spectral changes upon complexation include:

A significant shift of the carbonyl (C=O) stretching vibration of the benzoic acid to a lower wavenumber. nih.gov

Changes in the appearance of the O-H stretching band of the carboxylic acid, often seen as broad Fermi-resonance bands in the complex. nih.gov

A shift in the vibrational frequency of functional groups on the acceptor molecule that are involved in the hydrogen bond, such as the C=N stretching of a Schiff base. nih.govmdpi.com

For instance, in a complex formed between a pyridine Schiff base and p-octyloxybenzoic acid, the C=O stretching frequency shifted from 1682.8 cm⁻¹ in the free acid to 1671.3 cm⁻¹ in the complex, confirming the hydrogen bond formation. nih.gov Similarly, the etheric C-O bond and the azomethine –CH=N– group peaks also showed noticeable shifts. nih.govmdpi.com The stability of these supramolecular structures is influenced by the geometry of the individual components and the directionality of the hydrogen bond, which helps to create the extended, anisotropic shape required for mesophase formation. nih.gov

The thermotropic behavior of these hydrogen-bonded systems is typically investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.netresearchgate.net DSC is used to determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic), while POM allows for the visual identification of the characteristic textures of different mesophases. nih.govresearchgate.net

The combination of a mesogenic or non-mesogenic benzoic acid with other molecules can lead to the induction or stabilization of various mesophases, including nematic (N), smectic A (SmA), smectic C (SmC), and smectic G (SmG) phases. researchgate.netresearchgate.netfrontiersin.org The type of mesophase and the transition temperatures are highly dependent on the molecular structure of the components, such as the length of the alkyl or alkoxy chains. frontiersin.orgrsc.org For example, in complexes of 4-n-alkoxybenzoic acids with N-(4-cyanobenzylidene)-4-(hexyloxy)benzenamine, the mesomorphic behavior was directly influenced by the length of the alkoxy chain on the acid component. nih.gov

The table below presents thermal data for a supramolecular complex involving p-octyloxybenzoic acid, illustrating the typical phase transitions observed.

| Sample | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Complex of p-octyloxybenzoic acid and a Schiff Base (C8-Me) | Cr → SmA | 100.5 | 22.8 |

| SmA → N | 144.3 | 1.1 | |

| N → I | 140.5 (Cooling) | - | |

| I → SmA | 93.7 (Cooling) | - | |

| Data sourced from DSC and POM analysis of a pyridine-based supramolecular complex. mdpi.com |

Electro-Optical Properties of Mesogenic Systems

Mesogenic systems derived from benzoic acids can exhibit interesting electro-optical properties, particularly when they form tilted smectic phases, such as the smectic C phase. mdpi.comacs.org The response of these materials to an applied electric field is a critical parameter for their potential use in display and photonics applications. In chiral systems, these phases can be ferroelectric or antiferroelectric, leading to bistable or tristable switching characteristics. acs.org

The synthesis of dimeric liquid crystals, where two mesogenic units based on benzoic acid are linked, has been explored to create materials with specific electro-optic responses. acs.org The investigation of these systems involves measuring the spontaneous polarization and observing the switching behavior under an electric field. While the direct electro-optical properties of this compound itself are not extensively detailed, studies on structurally similar materials highlight the importance of the molecular core and terminal chains in defining these properties. For example, the substitution pattern on the central benzoic acid core in bent-core liquid crystals significantly influences the type of mesophase formed (e.g., columnar vs. switchable lamellar) and its electro-optical characteristics. mdpi.com

Solvent-Induced Liquid Crystallinity and Phase Behavior

The phase behavior of liquid crystals, including those based on alkoxybenzoic acids, can be significantly influenced by the presence of a solvent. Theoretical and computational studies have been employed to understand these interactions at a molecular level. researchgate.net For instance, the phase behavior of p-n-octyloxybenzoic acid (OOBA) has been investigated in the presence of a polar aprotic solvent, dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Using methods like the complete neglect of differential overlap (CNDO/2) and perturbation theory, researchers can calculate intermolecular interaction energies. researchgate.net These calculations help to predict how a solvent modifies the energetics of molecular packing. The presence of a solvent can disrupt or stabilize the delicate balance of forces, such as hydrogen bonding and van der Waals interactions, that govern the formation of mesophases. This can lead to shifts in transition temperatures or even the induction of a liquid crystalline phase in a solution that would not occur in the bulk material. Such studies provide a route to analyze the behavior of these molecules in various environments and can guide the design of systems with specific thermodynamic properties. researchgate.net

Advanced Material Applications Stemming from 3,5 Bis Octyloxy Benzoic Acid Derivatives

Applications in Organic Electronics and Optoelectronic Devices

The unique structure of 3,5-Bis(octyloxy)benzoic acid derivatives allows for their incorporation into organic semiconducting materials. The long alkyl chains are crucial for ensuring solubility in organic solvents, which is a prerequisite for cost-effective, solution-based processing techniques like spin-coating and printing of electronic devices.

In the field of organic electronics, donor-acceptor (D-A) conjugated polymers are synthesized to create materials with specific electronic properties. The synthesis of these polymers often requires precise control over reaction conditions to achieve high molecular weights and the desired C-H selectivity, which are critical for efficient charge transport. While direct incorporation of this compound itself is less common, its structural motifs are highly relevant. The dialkoxybenzene unit can act as a donor component, and the benzoic acid group can be modified to link with other aromatic systems. The octyloxy side chains improve the processability of the resulting polymers, preventing aggregation and enabling the formation of uniform thin films necessary for devices like organic thin-film transistors (OTFTs).

Photochromic materials, which change color upon exposure to light, are of great interest for applications in optical data storage, smart windows, and molecular switches. While the direct application of this compound derivatives in photochromism is not extensively documented, the underlying benzoic acid framework is a common component in more complex photochromic systems. The development of materials derived from this compound for photochromic applications remains a potential area for future research.

Functional Polymers with Tailored Thermal and Mechanical Properties

The incorporation of rigid aromatic units and flexible aliphatic chains into a single polymer backbone is a well-established strategy for tuning thermal and mechanical properties. Derivatives of this compound serve as ideal monomers for this purpose.

Semiflexible thermotropic copolymers can be synthesized using substituted benzoic acids. researchgate.net The rigid benzoic acid core contributes to thermal stability and can induce liquid-crystalline behavior, while the flexible octyloxy chains act as molecular plasticizers, lowering the melting point and reducing the degree of crystallinity. researchgate.net This balance is critical for creating polymers with specific transition temperatures and processability windows. For instance, studies on similar systems show that increasing the content of monomers with long alkyl chains can disrupt the polymer's crystallinity, affecting its mechanical stiffness and optical clarity. researchgate.net The thermal stability of such copolyesters has been observed in the range of 310–370°C. researchgate.net

Table 1: Conceptual Influence of Structural Components on Polymer Properties This table illustrates the general effects of incorporating rigid aromatic cores versus flexible alkyl chains, based on principles observed in related polymer systems.

| Property | High Content of Rigid Aromatic Cores | High Content of Flexible Alkyl Chains |

|---|---|---|

| Glass Transition Temp. (Tg) | Increases | Decreases |

| Melting Point (Tm) | Increases | Decreases |

| Thermal Stability | High | Moderate |

| Crystallinity | High | Low |

| Solubility | Low | High |

| Mechanical Stiffness | High | Low |

Coordination Polymers and Metal-Organic Frameworks

The carboxylic acid group of this compound and its derivatives is an excellent functional group for coordinating with metal ions, making these compounds ideal organic linkers for the construction of coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers and MOFs constructed from benzoic acid-derived ligands have shown significant promise in environmental and analytical applications, particularly in sensing and photocatalysis.

Sensing: Luminescent MOFs are widely explored as chemical sensors. Frameworks synthesized with ligands similar to this compound can exhibit fluorescence that is sensitive to the presence of specific analytes. For instance, coordination polymers have been designed to act as highly selective fluorescent sensors for ferric (Fe³⁺) ions. researchgate.net The detection mechanism often involves fluorescence quenching, where the interaction between the analyte and the framework disrupts the luminescence. rsc.org This high selectivity makes them promising candidates for detecting metal ion pollutants in aqueous solutions. rsc.org

Table 2: Sensing Applications of Related Coordination Polymers

| Framework Type | Target Analyte | Detection Method | Key Finding |

|---|---|---|---|

| Co-MOF | Ferric Ions (Fe³⁺) | Fluorescence Quenching | Sensitive and selective detection in the presence of other ions. rsc.org |

| Cd(II) & Zn(II) CPs | Ferric Ions (Fe³⁺) | Fluorescence Quenching | High selectivity and potential for use as a luminescent sensor. researchgate.net |

Photocatalysis: Coordination polymers are also gaining attention as catalysts for the degradation of persistent organic pollutants in water. nih.gov Materials derived from ligands like 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole have been successfully used as photocatalysts to break down organic dyes and antibiotics under UV irradiation. nih.govnih.gov For example, a manganese-based coordination polymer demonstrated excellent photocatalytic performance, degrading 95.0% of Rhodamine B dye and 91.1% of the antibiotic dinitrozole within 45 minutes. nih.govnih.gov The semiconducting nature of these materials allows them to absorb light and generate reactive oxygen species, which then decompose the pollutants. researchgate.net

Table 3: Photocatalytic Degradation using Related Coordination Polymers

| Catalyst (Metal Center) | Pollutant | Degradation Efficiency | Time |

|---|---|---|---|

| Mn(II)-based CP | Rhodamine B (RhB) | 95.0% | 45 min nih.govnih.gov |

| Mn(II)-based CP | Dinitrozole (DTZ) | 91.1% | 45 min nih.govnih.gov |

| Ni(II), Cd(II), Co(II) CPs | Methylene (B1212753) Blue (MB) | Effective Degradation | N/A researchgate.net |

Amphiphilic Derivatives as Surfactants and Interfacial Agents

The amphiphilic character of this compound, arising from the hydrophilic carboxylic acid head group and the hydrophobic dual octyloxy tails, makes its derivatives effective surfactants and interfacial agents. nih.gov These molecules can position themselves at interfaces, such as air-water or oil-water, reducing interfacial tension and facilitating the formation of emulsions and foams.

Biological Membrane Mimics and Molecular Probes

The ability of this compound derivatives to form organized assemblies in solution makes them excellent candidates for creating systems that mimic biological membranes. These synthetic mimics are invaluable tools for studying membrane-related biological processes in a controlled laboratory setting.

A significant application of this compound is in the synthesis of amphiphilic Janus dendrimers. nih.gov These are unique macromolecules composed of two distinct dendritic parts with opposing polarities joined at a central point. nih.gov In a common design, a hydrophobic dendron is synthesized using this compound, while the other dendron is hydrophilic. nih.govnih.gov

When placed in an aqueous solution, these amphiphilic Janus dendrimers self-assemble into highly stable, monodisperse vesicles known as dendrimersomes. nih.gov These structures are analogous to liposomes but are formed from dendrimers instead of lipids. Dendrimersomes serve as robust mimics of biological membranes and are used in a variety of biomimetic studies. nih.gov The self-assembly process is driven by the hydrophobic effect, where the this compound-derived tails aggregate to minimize contact with water, while the hydrophilic heads face the aqueous environment.

While direct studies on the interaction of individual this compound molecules with lipid bilayers are limited, its role as a component of larger membrane-mimicking structures provides insight into its behavior. As a constituent of Janus dendrimers that form dendrimersomes, the this compound moiety forms the hydrophobic core of the vesicle's membrane.

Derivatives of this compound have been successfully employed in the development of sophisticated drug delivery platforms, particularly in the realm of glycolipid mimics and liposomal systems.

In one notable application, this compound was a key starting material in the synthesis of novel mannosylated neoglycolipids. nih.gov These synthetic glycolipids are designed to be incorporated into liposomes, creating targeted drug delivery vehicles. The this compound serves as a hydrophobic anchor that secures the neoglycolipid within the lipid bilayer of the liposome. The mannose groups on the surface of these liposomes can then be recognized by specific receptors on target cells, facilitating cellular uptake.

The synthesis and characterization of this compound for this purpose have been well-documented, providing a clear pathway for its use in creating advanced liposomal delivery systems. nih.gov

Computational Investigations and Theoretical Studies on 3,5 Bis Octyloxy Benzoic Acid Systems

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools to probe the intrinsic properties of molecules like 3,5-Bis(octyloxy)benzoic acid at the electronic level.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are frequently employed to determine the optimized molecular geometry and electronic structure of benzoic acid derivatives. For analogous alkoxybenzoic acids, these calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), reveal key structural and electronic parameters. researchgate.net The primary structural feature of these molecules is the formation of a stable hydrogen-bonded dimer, where two carboxylic acid groups interact head-to-head.

The electronic properties are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and stability of the molecule. nih.gov In substituted benzoic acids, the HOMO is typically localized on the aromatic ring and the oxygen atoms of the ether and carboxyl groups, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the carboxylic group and the benzene (B151609) ring, representing the electron-accepting region.

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. aip.org For alkoxybenzoic acids, the MEP surface typically shows a negative potential (red and yellow regions) around the carbonyl and ether oxygen atoms, confirming their role as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid exhibits a positive potential (blue region), marking it as the hydrogen bond donor site.

Table 1: Representative Calculated Electronic Properties for an Analogous Alkoxybenzoic Acid Dimer

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.0 - 4.0 D | Influences intermolecular electrostatic interactions |

Note: The values presented are representative for analogous alkoxybenzoic acid systems and serve to illustrate the typical outputs of DFT calculations. Actual values for this compound would require specific computation.

Spectroscopic Property Prediction and Validation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. For benzoic acid derivatives, the main absorption bands in the UV region are typically assigned to π → π* transitions within the aromatic system. researchgate.net

The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are critical for achieving good agreement between theoretical and experimental spectra. researchgate.netacademie-sciences.fr Studies on various benzoic acid derivatives have shown that range-separated functionals like CAM-B3LYP can provide excellent performance in predicting excitation energies. researchgate.net The calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. youtube.com These theoretical predictions are invaluable for validating experimental findings and understanding the nature of the electronic transitions that give rise to the observed spectroscopic properties. mdpi.com

Table 2: Predicted vs. Experimental UV-Vis Absorption Data for a Generic Benzoic Acid Derivative

| Transition | Calculated λmax (nm) (TD-DFT) | Oscillator Strength (f) | Experimental λmax (nm) | Assignment |

| S0 → S1 | 285 | 0.35 | 280 | π → π |

| S0 → S2 | 240 | 0.52 | 235 | π → π |

Note: This table illustrates the typical correlation between TD-DFT predictions and experimental data for benzoic acid derivatives. The specific values are hypothetical.

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic evolution of molecular systems, offering insights into the self-assembly processes that lead to the formation of liquid crystalline phases. nih.govmdpi.comresearchgate.net While specific MD studies on this compound are not widely published, the methodology applied to similar amphiphilic or rod-like molecules is directly relevant.

These simulations model the system at an atomistic or coarse-grained level, where the forces between particles are described by a force field (e.g., AMBER, CHARMM). Starting from a random or pre-arranged configuration in a simulation box with a solvent, the system's trajectory is calculated by integrating Newton's equations of motion. nih.gov Over time (typically nanoseconds to microseconds), the molecules spontaneously organize into more ordered structures, mimicking the real-world self-assembly process.

For liquid crystal precursors like this compound, MD simulations can reveal:

Dimer Formation: The initial and most crucial step is the formation of stable hydrogen-bonded dimers.

Aggregate Growth: How these dimers subsequently aggregate through weaker van der Waals interactions between the aromatic cores and the aliphatic octyloxy chains.

Phase Formation: The eventual emergence of ordered phases, such as nematic (orientational order) or smectic (orientational and partial positional order), can be observed.

Analysis of the simulation trajectories provides quantitative data on structural and dynamic properties, such as radial distribution functions (to characterize local packing), order parameters (to quantify the degree of alignment), and diffusion coefficients. These simulations are computationally intensive but offer an unparalleled view of the molecular-level mechanisms driving the formation of complex, self-assembled materials. rsc.org

Theoretical Models for Liquid Crystalline Phase Behavior

The formation of liquid crystalline phases is a complex interplay of intermolecular forces, molecular shape, and entropy. Theoretical models provide a framework for understanding and predicting this behavior.

Intermolecular Interaction Energy Analysis

The stability of the liquid crystalline phases of this compound is governed by a hierarchy of intermolecular interactions. Computational methods can be used to dissect and quantify these contributions. The primary and strongest interaction is the hydrogen bonding between the carboxylic acid groups, leading to the formation of a more rigid, elongated dimeric unit. The interaction energy of this hydrogen bond in benzoic acid dimers is significant, calculated to be around -81.7 kJ/mol. researchgate.net

Beyond hydrogen bonding, other, weaker interactions are critical for the collective ordering of these dimers:

π-π Stacking: Attractive interactions between the aromatic cores of adjacent dimers.

Van der Waals Interactions: Dispersion forces between the flexible octyloxy chains, which play a crucial role in the segregation that can lead to smectic layering.

C-H···π Interactions: Weaker interactions between the hydrogen atoms of one molecule and the π-electron cloud of a neighboring aromatic ring.

Computational approaches, such as modified Rayleigh-Schrödinger perturbation theory combined with a '6-exp' potential function, can be used to calculate the total interaction energy for different molecular pair configurations (e.g., stacked, in-plane, terminal). nih.gov These calculations help identify the most energetically favorable arrangements and explain the preference for specific liquid crystal structures. Analysis of intermolecular contacts in the crystal structures of similar molecules, like 3,5-bis(benzyloxy)benzoic acid, reveals the importance of O-H···O and weaker C-H···O interactions in forming the supramolecular architecture. researchgate.netresearchgate.net

Prediction of Phase Transition Temperatures and Entropies

Predicting phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) from first principles is a significant challenge in computational materials science. However, theoretical models and computational analyses provide valuable qualitative and semi-quantitative insights.

For calamitic (rod-like) liquid crystals, Maier-Saupe mean-field theory provides a foundational understanding of the nematic-isotropic transition, relating it to the strength of anisotropic intermolecular interactions. The stability of the nematic phase is influenced by molecular parameters that can be derived from computations, such as molecular polarizability and shape anisotropy.

More direct predictions can be attempted by calculating the total interaction energy for different molecular arrangements. By using the Maxwell-Boltzmann formula, the probability of each configuration can be determined as a function of temperature. nih.gov Changes in the most probable configuration with temperature can then be correlated with phase transitions. Studies on homologous series of p-n-alkoxybenzoic acids have shown that the length of the alkyl chain systematically affects the transition temperatures and the stability of the nematic and smectic phases. nih.govrsc.orgsemanticscholar.org Generally, as the chain length increases, van der Waals interactions become more dominant, favoring the formation of more ordered smectic phases at the expense of the nematic phase. semanticscholar.org These computational studies, when correlated with experimental data from techniques like Differential Scanning Calorimetry (DSC), help build robust structure-property relationships for designing new liquid crystalline materials. nih.govnih.gov

Structural and Energetic Attributes from Crystallographic Data

Following a comprehensive review of scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound has been publicly reported. As a result, a detailed analysis of its structural and energetic attributes based on direct crystallographic measurements cannot be provided at this time.

The absence of a published crystal structure for this compound means that key parameters such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles, which are foundational for discussing its solid-state conformation and packing, are not available. Furthermore, energetic attributes that can be derived from crystallographic data, including lattice energy and the energy of intermolecular interactions like hydrogen bonding and van der Waals forces, remain undetermined experimentally for this specific compound.

While computational and theoretical studies can offer predictions of molecular geometry and energetic properties, such analyses are most robust when benchmarked against or validated by experimental crystallographic data. Without this empirical foundation, any purely theoretical discussion would be speculative and fall outside the scope of this section, which is strictly focused on attributes derived from crystallographic data.

Research into related benzoic acid derivatives has been conducted, but per the specific constraints of this article, a comparative analysis is not included. The focus remains solely on the title compound, for which the requisite crystallographic information is not currently available in the public domain.

Advanced Analytical and Spectroscopic Characterization Methods for 3,5 Bis Octyloxy Benzoic Acid Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 3,5-Bis(octyloxy)benzoic acid and probing its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the protons of the octyloxy chains, and the acidic proton of the carboxyl group. The aromatic protons typically appear as distinct signals in the downfield region of the spectrum. The protons on the carbon adjacent to the ether oxygen (α-CH₂) are deshielded and appear at a lower field than the other methylene (B1212753) groups of the alkyl chain. The terminal methyl (CH₃) group of the octyloxy chain appears as a triplet in the upfield region. The acidic proton of the carboxylic acid group is often broad and appears at a very downfield chemical shift, though its observation can depend on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the this compound molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at the lowest field. The aromatic carbons show distinct signals, with the carbons attached to the octyloxy groups appearing at a lower field than the other aromatic carbons due to the deshielding effect of the oxygen atoms. The carbons of the octyloxy chains are observed in the upfield region of the spectrum.

Below are the detailed ¹H and ¹³C NMR spectral data for this compound.

| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | H-2, H-6 | 7.19 | d | 2.3 |

| Aromatic | H-4 | 6.69 | t | 2.3 |

| Alkoxy | α-CH₂ | 3.96 | t | 6.6 |

| Alkoxy | β-CH₂ | 1.77 | p | 6.7 |

| Alkoxy | Other CH₂ | 1.45-1.29 | m | |

| Alkoxy | CH₃ | 0.89 | t | 6.9 |

| ¹³C NMR | Assignment | Chemical Shift (δ, ppm) |

| Carboxyl | C=O | 172.3 |

| Aromatic | C-3, C-5 | 160.1 |

| Aromatic | C-1 | 132.8 |

| Aromatic | C-2, C-6 | 107.9 |

| Aromatic | C-4 | 106.6 |

| Alkoxy | α-CH₂ | 68.4 |

| Alkoxy | CH₂ | 31.8 |

| Alkoxy | CH₂ | 29.3 |

| Alkoxy | CH₂ | 29.2 |

| Alkoxy | CH₂ | 26.0 |

| Alkoxy | CH₂ | 22.6 |

| Alkoxy | CH₃ | 14.1 |

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in this compound and for studying the hydrogen bonding interactions that are characteristic of carboxylic acids. The formation of hydrogen-bonded dimers significantly influences the position and shape of the O-H and C=O stretching vibrations.

The IR spectrum of this compound shows a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the dimer typically appears as a strong, sharp band around 1680-1700 cm⁻¹. spectroscopyonline.com The presence of these characteristic bands confirms the dimeric structure formed through intermolecular hydrogen bonds between the carboxyl groups. spectroscopyonline.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3000 (broad) | Characteristic of hydrogen-bonded carboxylic acid dimer |

| C-H stretch (aromatic) | ~3070 | Aromatic C-H vibrations |

| C-H stretch (aliphatic) | 2923, 2854 | Asymmetric and symmetric stretching of CH₂ groups in the octyloxy chains |

| C=O stretch | 1685 | Carbonyl stretching of the carboxylic acid dimer |

| C=C stretch (aromatic) | ~1600, 1460 | Aromatic ring skeletal vibrations |

| C-O stretch | ~1292 | Stretching of the C-O single bond |

| O-H bend (out-of-plane) | ~934 | Bending vibration of the hydroxyl group |

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The primary chromophore in this molecule is the benzoic acid moiety. The electronic spectrum of benzoic acid in solution typically displays two main absorption bands. rsc.org The more intense band, often referred to as the B-band, appears around 230 nm, while a weaker band, the C-band, is observed around 270-280 nm. rsc.org The presence of the two octyloxy substituents on the benzene (B151609) ring can cause a slight red shift (bathochromic shift) of these absorption maxima.

| Compound | Solvent | λmax (nm) |

| Benzoic Acid | Water (acidic) | 230, 274 rsc.org |

| 3,5-Dihydroxybenzoic Acid | Acidic Mobile Phase | 208, 250, 308 |

Based on the data for related compounds, the UV-Visible spectrum of this compound is expected to show absorption maxima in the regions of 230-240 nm and 270-290 nm.

Thermal Analysis for Phase Transition Studies

Thermal analysis techniques are critical for characterizing the phase behavior of this compound, which is known to exhibit liquid crystalline properties.

Differential Scanning Calorimetry (DSC) is used to determine the temperatures and enthalpies of phase transitions. For this compound, DSC thermograms reveal the transitions from the crystalline solid state to liquid crystalline phases and finally to the isotropic liquid phase upon heating, and the reverse transitions upon cooling.

A typical DSC heating scan for this compound shows a melting transition from the crystalline (Cr) phase to a liquid crystalline phase, followed by a transition from the liquid crystalline phase to the isotropic (I) liquid at a higher temperature. The corresponding enthalpies for these transitions provide information about the energetics of the phase changes.

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

| Melting (Cr → LC) | 98.4 | 33.3 |

| Clearing (LC → I) | 100.2 | 0.8 |

Microscopic and Morphological Characterization

Polarized Optical Microscopy (POM) is a key technique for the identification of liquid crystalline phases and the observation of their characteristic textures. libretexts.org When a sample of this compound is heated on a hot stage and observed between crossed polarizers, the anisotropic liquid crystalline phase will appear bright and often exhibit specific textures that allow for the identification of the mesophase type, such as nematic or smectic. researchgate.net The transition to the isotropic liquid is marked by the disappearance of all birefringence, resulting in a dark field of view. The textures observed upon cooling from the isotropic liquid can provide further information about the nature of the liquid crystalline phase.

Polarized Optical Microscopy (POM) for Mesophase Visualization

Polarized Optical Microscopy (POM) is an indispensable technique for the preliminary identification and characterization of liquid crystalline phases (mesophases). Because liquid crystals are optically anisotropic, they are birefringent, meaning they refract light differently depending on its polarization direction. POM exploits this property to visualize the unique textures of different mesophases, which arise from the specific alignment of molecules and the presence of topological defects. nih.gov

When a sample of this compound is placed between two crossed polarizers, any crystalline or liquid crystalline domains appear bright against a dark background (isotropic liquid), allowing for the direct observation of phase transitions as a function of temperature. nih.govlibretexts.org By heating and cooling the sample on a temperature-controlled stage, the transition temperatures between the crystalline, various liquid crystalline, and isotropic phases can be determined. Each mesophase exhibits a characteristic optical texture. For example, a nematic phase is often identified by its "schlieren" texture, featuring dark brushes corresponding to points of singularity in the molecular alignment. researchgate.net Smectic phases, which have layered structures, typically show "fan-shaped" or "focal-conic" textures. nih.gov

The identification of these textures provides the first evidence of the type of mesophase formed by the this compound system.

| Mesophase Type | Commonly Observed POM Texture | Structural Implication |

|---|---|---|

| Nematic (N) | Schlieren, Thread-like | Long-range orientational order, no positional order. |

| Smectic A (SmA) | Focal-conic, Fan-shaped | Molecules organized in layers with long axes normal to the layer plane. |

| Smectic C (SmC) | Broken Focal-conic, Schlieren | Molecules organized in layers with long axes tilted with respect to the layer normal. |

| Crystalline (Cr) | Mosaic, Crystalline Grains | Three-dimensional positional and orientational order. |

Transmission Electron Microscopy (TEM) for Nanostructure Imaging

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of materials at the nanoscale. escholarship.org For systems involving this compound, TEM can be employed to investigate the morphology of self-assembled structures in the solid state. By dissolving the compound in a suitable solvent and drop-casting it onto a TEM grid, the solvent's evaporation can lead to the formation of ordered assemblies.

TEM allows for the direct imaging of features such as columnar stacks or lamellar layers, providing information on their dimensions, packing, and long-range order. Contrast in the image is generated by differences in electron scattering, which can be enhanced using staining agents if necessary, although high-resolution TEM can often resolve molecular-level packing without staining. This technique is particularly useful for corroborating structural models inferred from indirect methods like diffraction. For instance, TEM has been used to observe smectic nanoclusters within the nematic phase of other liquid crystalline systems, revealing details of the local structure. arxiv.org

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Soft Matter Assemblies

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a specialized variant of TEM that is exceptionally well-suited for studying soft matter and amphiphilic self-assemblies in their native, solution-state environment. escholarship.org The amphiphilic nature of this compound, with its polar carboxylic acid head and nonpolar octyloxy tails, suggests it can form various aggregates like micelles, vesicles, or fibers in solution.